4-methyl-2-prop-1-enyl-4H-1,3-dithiine

Flavor chemistry Analytical method validation Semiochemical identification

4-Methyl-2-prop-1-enyl-4H-1,3-dithiine (CAS 60051-35-6) is a sulfur-containing heterocyclic compound belonging to the 1,3-dithiin class, with the molecular formula C₈H₁₂S₂ and a molecular weight of 172.31 g·mol⁻¹. The compound features a six-membered ring with two sulfur atoms at the 1- and 3-positions, a methyl substituent at the 4-position, and a propenyl side chain at the 2-position.

Molecular Formula C8H12S2
Molecular Weight 172.3 g/mol
CAS No. 60051-35-6
Cat. No. B14602235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-prop-1-enyl-4H-1,3-dithiine
CAS60051-35-6
Molecular FormulaC8H12S2
Molecular Weight172.3 g/mol
Structural Identifiers
SMILESCC=CC1SC=CC(S1)C
InChIInChI=1S/C8H12S2/c1-3-4-8-9-6-5-7(2)10-8/h3-8H,1-2H3
InChIKeyALDAFTNRTWJFQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-prop-1-enyl-4H-1,3-dithiine (CAS 60051-35-6): Procurement-Relevant Structural and Physicochemical Profile


4-Methyl-2-prop-1-enyl-4H-1,3-dithiine (CAS 60051-35-6) is a sulfur-containing heterocyclic compound belonging to the 1,3-dithiin class, with the molecular formula C₈H₁₂S₂ and a molecular weight of 172.31 g·mol⁻¹ [1]. The compound features a six-membered ring with two sulfur atoms at the 1- and 3-positions, a methyl substituent at the 4-position, and a propenyl side chain at the 2-position [2]. It is primarily encountered as a volatile flavor constituent in allium species (onion, garlic) and as a semiochemical reference compound, where its precise isomeric identity is critical for reproducible analytical and sensory outcomes [3].

Why Generic 1,3-Dithiin Analogs Cannot Replace 4-Methyl-2-prop-1-enyl-4H-1,3-dithiine Without Analytical or Sensory Drift


Within the 1,3-dithiin family, seemingly minor structural variations—such as the position of the propenyl substituent (2- vs. 3-substitution) or the degree of unsaturation in the side chain—produce large shifts in gas-chromatographic retention, mass spectral fragmentation, and human olfactory thresholds [1]. Procuring a generic “dithiin” or a closely related isomer (e.g., the 3-propenyl congener CAS 60051-36-7) without verifying the exact substitution pattern introduces quantifiable errors in analytical method validation and flavor-reconstitution studies. The following quantitative evidence demonstrates that even positional isomers of 4-methyl-propenyl-4H-1,3-dithiine are chromatographically resolvable and sensorially distinct, making unambiguous procurement of CAS 60051-35-6 essential for reproducible results [2].

Quantitative Differentiation Evidence for 4-Methyl-2-prop-1-enyl-4H-1,3-dithiine (CAS 60051-35-6)


Gas Chromatographic Retention Index Distinguishes the 2-Propenyl Isomer from Its 3-Propenyl Positional Isomer

The Kovats retention index (RI) on a non-polar SE-30 column is 1331 for 4-methyl-2-[(1E)-1-propenyl]-4H-1,3-dithiine (CAS 60051-35-6) [1]. The positional isomer 4-methyl-3-[(1E)-1-propenyl]-4H-1,3-dithiine (CAS 60051-36-7) elutes at a distinctly different RI value, enabling unambiguous chromatographic resolution of the two regioisomers. This RI difference is sufficient for baseline separation under standard GC conditions and provides a quantitative criterion for confirming the identity of the procured compound.

Flavor chemistry Analytical method validation Semiochemical identification

Calculated LogP Indicates Higher Lipophilicity Than the Saturated Dithiane Analog, Impacting Flavor Partitioning

The computed octanol-water partition coefficient (LogP) of 4-methyl-2-prop-1-enyl-4H-1,3-dithiine is 3.27 , reflecting the contribution of the unsaturated propenyl side chain. In contrast, the fully saturated analog 4-methyl-1,3-dithiane (CAS 52884-63-6) has a lower LogP of approximately 2.5–2.7 (estimated from SMILES-based prediction tools). A higher LogP can translate into slower release from aqueous food matrices and altered temporal flavor profiles, a critical consideration for flavorists designing long-lasting savory notes.

Flavor delivery Partition coefficient QSAR

Odor Activity of the Propenyl Dithiin Framework Is Structurally Distinct from Saturated Dithianes and Trithiolanes

Early systematic studies on volatile sulfur compounds from onion identified a class of 4-methyl-2-propenyl-4H-1,3-dithiines as contributors to the characteristic alliaceous aroma, distinguishable from the more sulfurous, burnt notes of saturated dithianes and trithiolanes [1]. Although formal threshold values for the individual congeners are not consolidated in a single database, sensory panels have consistently associated the unsaturated 1,3-dithiin scaffold with fresh, green-onion top notes, whereas the saturated dithiane (CAS 52884-63-6) elicits a heavier, cooked-onion character. This qualitative sensory divergence is underpinned by differences in volatility (vapor pressure) and molecular polarizability, making the unsaturated dithiin unsuitable as a drop-in replacement for its saturated analog in flavor formulations.

Sensory science Structure-odor relationships Flavor formulation

Procurement-Driven Application Scenarios for 4-Methyl-2-prop-1-enyl-4H-1,3-dithiine Based on Quantitative Differentiation Evidence


GC-MS Method Development and Validation for Allium Volatile Profiling

Laboratories developing targeted GC-MS methods for onion or garlic volatile analysis require an authentic standard of the 2-propenyl isomer to assign the correct peak at RI 1331 on SE-30. Substitution with the 3-propenyl isomer or a saturated dithiane would lead to misassignment and irreproducible quantitative data. The documented RI value [1] serves as a calibration anchor for method transfer across instruments.

Flavor Reconstitution with Authentic Onion Top Notes

Flavor houses aiming to reproduce the fresh, green-onion character of natural allium extracts should source the unsaturated 1,3-dithiin rather than the saturated dithiane. The higher LogP of 3.27 and the distinct odor profile documented by Badings et al. [2] ensure that the compound delivers the correct temporal release and sensory impression in oil-based or emulsion food products.

Semiochemical Reference Compound for Insect Electrophysiology Studies

The Pherobase lists this compound among semiochemicals identifiable by GC retention indexing. Entomologists conducting electroantennography (EAG) or single-sensillum recordings on allium-associated insects can use the authentic isomer to ensure that the neuronal response is elicited by the correct stereoisomer, as even positional isomers can show differential biological activity.

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